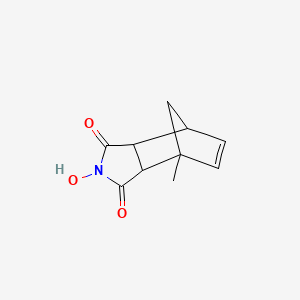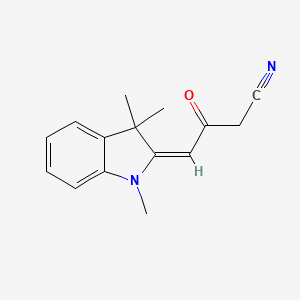
3-Oxo-4-(1,3,3-trimethylindolin-2-ylidene)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-4-(1,3,3-trimethylindolin-2-ylidene)butanenitrile is a chemical compound known for its unique structure and properties. It contains a combination of aromatic and aliphatic components, making it a versatile molecule in various chemical reactions and applications. The compound is characterized by its ketone, nitrile, and indoline moieties, which contribute to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Oxo-4-(1,3,3-trimethylindolin-2-ylidene)butanenitrile involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with squaric acid. This reaction is typically carried out under microwave irradiation in the presence of a green solvent such as ethyl l-lactate. The reaction time is relatively short, around 4 minutes, and the yield is high, approximately 81% .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-assisted synthesis method. The use of green solvents and microwave irradiation makes the process environmentally friendly and efficient. The reaction conditions are optimized to ensure high purity and yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-4-(1,3,3-trimethylindolin-2-ylidene)butanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Amines are the primary products of reduction reactions.
Substitution: Substituted aromatic compounds are formed through electrophilic substitution.
Aplicaciones Científicas De Investigación
3-Oxo-4-(1,3,3-trimethylindolin-2-ylidene)butanenitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments, particularly in the textile industry
Mecanismo De Acción
The mechanism of action of 3-Oxo-4-(1,3,3-trimethylindolin-2-ylidene)butanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Oxo-4-(1,3,3-trimethylindolin-2-ylidene)acetaldehyde
- 3-Oxo-4-(1,3,3-trimethylindolin-2-ylidene)butanoic acid
Uniqueness
3-Oxo-4-(1,3,3-trimethylindolin-2-ylidene)butanenitrile is unique due to its combination of a nitrile group with an indoline moiety. This structure imparts distinct chemical properties, making it more versatile in various reactions compared to its analogs. Its ability to undergo multiple types of reactions and its applications in diverse fields highlight its significance .
Propiedades
Fórmula molecular |
C15H16N2O |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
(4E)-3-oxo-4-(1,3,3-trimethylindol-2-ylidene)butanenitrile |
InChI |
InChI=1S/C15H16N2O/c1-15(2)12-6-4-5-7-13(12)17(3)14(15)10-11(18)8-9-16/h4-7,10H,8H2,1-3H3/b14-10+ |
Clave InChI |
FFYNSCICOOBTIU-GXDHUFHOSA-N |
SMILES isomérico |
CC\1(C2=CC=CC=C2N(/C1=C/C(=O)CC#N)C)C |
SMILES canónico |
CC1(C2=CC=CC=C2N(C1=CC(=O)CC#N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


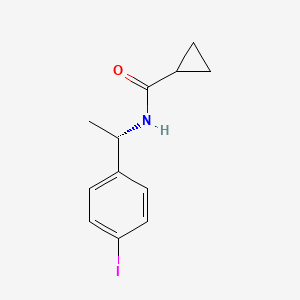
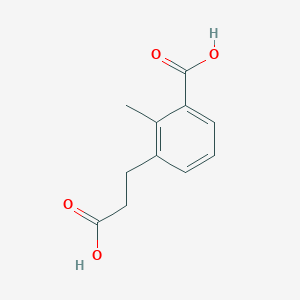
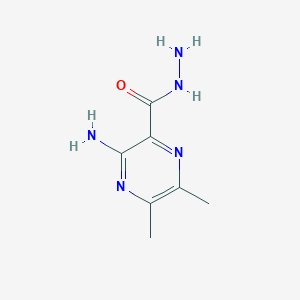
![2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one](/img/structure/B13100505.png)
![Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13100516.png)
![1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone](/img/structure/B13100520.png)
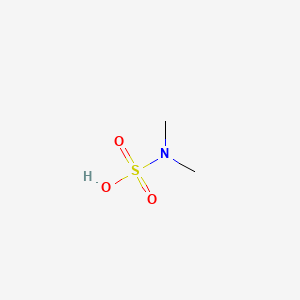
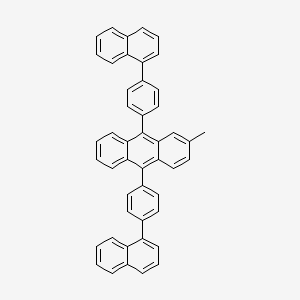
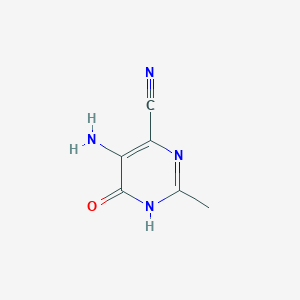


![2H-Pyrrolo[2,3-D][1,2,3]thiadiazole](/img/structure/B13100549.png)
